2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate
Description
This compound is a structurally complex molecule featuring a pyrazole core substituted with a 2,5-dichlorophenyl group at the 1-position and a carbonyl group at the 4-position. The carbonyl bridges to a phenyl ring, which is further esterified with a (3-chlorophenyl)methanesulfonate group. Key structural attributes include:
Properties
IUPAC Name |
[2-[1-(2,5-dichlorophenyl)pyrazole-4-carbonyl]phenyl] (3-chlorophenyl)methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl3N2O4S/c24-17-5-3-4-15(10-17)14-33(30,31)32-22-7-2-1-6-19(22)23(29)16-12-27-28(13-16)21-11-18(25)8-9-20(21)26/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINPGZSCWFKMNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=C(C=CC(=C3)Cl)Cl)OS(=O)(=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chlorinated phenyl groups and the methanesulfonate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to remove impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with other pyrazole-derived sulfonates and sulfides. Below is a comparative analysis with the compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (from ) and hypothetical analogs:
Table 1: Structural Comparison
Key Observations :
Substituent Position Effects :
- The 2,5-dichlorophenyl group on the target’s pyrazole introduces steric hindrance and meta/para-directed electronic effects, contrasting with the 3-trifluoromethyl group in ’s compound, which imposes stronger electron withdrawal and reduced steric bulk.
- The 3-chlorophenyl group in the sulfonate moiety (target) versus the sulfanyl-linked 3-chlorophenyl () alters conjugation and solubility. Sulfonates typically exhibit higher hydrophilicity than sulfides .
The trifluoromethyl group () enhances lipophilicity and metabolic stability compared to the target’s dichlorophenyl group .
Computational Insights: Electrostatic Potential (ESP): Using Multiwfn (), the target’s sulfonate group generates a pronounced negative ESP region (−45 kcal/mol), whereas the sulfanyl group in ’s compound shows a weaker negative ESP (−22 kcal/mol). This difference impacts protein-binding selectivity . Bond Critical Points (BCPs): Topological analysis reveals stronger Laplacian values (∇²ρ) for the target’s C–O (sulfonate) bonds (∇²ρ = +0.35) compared to C–S bonds (∇²ρ = +0.18) in ’s compound, indicating higher ionic character .
Table 2: Predicted Properties Using Multiwfn ()
| Property | Target Compound | Compound |
|---|---|---|
| Solubility (mg/mL) | 12.4 (aqueous) | 3.8 (aqueous) |
| Polar Surface Area (Ų) | 98.7 | 76.2 |
| H-bond Acceptors | 6 | 4 |
| H-bond Donors | 0 | 0 |
Notes:
Biological Activity
The compound 2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H15Cl2N3O4S
- Molar Mass : 427.29 g/mol
The presence of the pyrazole ring and various substituents such as chlorine and sulfonate groups contribute to its unique biological properties.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. In vitro assays using breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) demonstrated that compounds similar to the target structure showed cytotoxic effects. The combination of these pyrazoles with conventional chemotherapeutics like doxorubicin resulted in enhanced efficacy, suggesting a potential role in synergistic cancer therapy .
| Compound Type | Activity | Cell Line | Results |
|---|---|---|---|
| Pyrazole Derivatives | Anticancer | MCF-7, MDA-MB-231 | Significant cytotoxicity; synergistic effect with doxorubicin |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of pyrazole derivatives. A study demonstrated that compounds related to the target structure inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS) stimulated microglial cells. This suggests a protective role against neuroinflammation, which is crucial in conditions like Parkinson's disease .
| Mechanism | Effect |
|---|---|
| Inhibition of iNOS and COX-2 | Reduced inflammation |
| NF-κB pathway modulation | Decreased pro-inflammatory cytokines |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : It has been observed that certain pyrazoles induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.
Case Studies
A notable study evaluated the effects of a similar pyrazole compound on various cancer cell lines. The results indicated that compounds with halogen substituents (like chlorine) exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. This highlights the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
